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molecular formula C18H39NO2 B087221 Ammonium stearate CAS No. 1002-89-7

Ammonium stearate

Cat. No. B087221
M. Wt: 301.5 g/mol
InChI Key: JPNZKPRONVOMLL-UHFFFAOYSA-N
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Patent
US04158648

Procedure details

272 ml. of water, 10 g. of Gelvatol 1-90 polyvinylalcohol and 5 g. of Acrysol WS-32 acrylic polymer were heated until the binders dissolved. 50 g. of stearic acid was then added and melted to form a liquid layer floating on the aqueous solution. 23 ml. of ammonium hyroxide (28% solution), which was the stoichiometric amount to form ammonium stearate, was then added dropwise to the gently stirred liquid. An intractable gel is formed which was transferred to a vigorously-stirred Waring Blendor, and then 20 g. of calcium chloride dissolved in 20 ml. of water slowly added until the mixture became solid. 50 ml. of water was then added with stirring until a creamy paste formed. After drying on a substrate this material gave a pressure-sensitive film with excellent hiding power. The formation of ammonium stearate in situ is the preferred method of preparation because it allows a higher solids content to be obtained and yields smaller particles of calcium stearate. The density of the dry coating was 0.5 g./cc which is equivalent to about 50% void volume.
[Compound]
Name
Gelvatol 1-90 polyvinylalcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acrylic polymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[OH-].[NH4+:22]>O>[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[NH4+:22] |f:1.2,4.5|

Inputs

Step One
Name
Gelvatol 1-90 polyvinylalcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
acrylic polymer
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
to form a liquid layer

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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